(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4S/c20-11-14(19-22-16-8-4-5-9-17(16)24-19)10-15-12-21-23-18(15)13-6-2-1-3-7-13/h1-10,12H,(H,21,23)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVCRFLBBQSVOV-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound is synthesized through a Knoevenagel condensation reaction between 2-(benzo[d]thiazol-2-yl)acetonitrile and various aromatic aldehydes. This method has been optimized using microwave irradiation under solvent-free conditions, resulting in moderate yields (50% to 75%) and high purity of the product .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that derivatives containing the benzothiazole moiety exhibit significant antimicrobial properties. For example, compounds similar to (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile have shown efficacy against various bacterial strains including E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .
Anticancer Properties
Several studies have highlighted the potential anticancer activity of compounds related to this structure. For instance, thiazole and pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of electron-donating groups on the phenyl ring has been identified as crucial for enhancing cytotoxicity .
Anti-inflammatory Effects
The compound's structural analogs have been tested for anti-inflammatory activity, exhibiting effects comparable to indomethacin in carrageenan-induced edema models . This suggests that (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile may possess significant anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl and thiazole rings significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific targets. The incorporation of halogen atoms or electron-withdrawing groups often leads to increased potency against cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole and pyrazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis and various fungal strains. Compounds with similar structures to (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile demonstrated promising results, indicating potential for further development as antimicrobial agents .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that certain derivatives exhibited significant cytotoxicity against HT-29 and Jurkat cell lines, with some compounds achieving IC50 values lower than those of standard treatments . This highlights the therapeutic potential of this class of compounds in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
